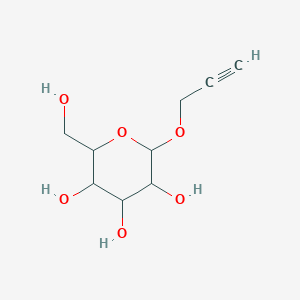

2-Propynyl beta-D-glucopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-丙炔基-β-D-吡喃葡萄糖苷是一种化学化合物,其分子式为C17H22O10,分子量为386.35 g/mol 。它是一种葡萄糖衍生物,其中糖苷键上的羟基被丙炔基取代。这种化合物通常用于糖化学,在科学研究中具有多种用途。

准备方法

合成路线及反应条件

一种常见的方法是 Zemplén 脱乙酰化,其中 2-丙炔基-2,3,4,6-四-O-乙酰基-β-D-吡喃葡萄糖苷在甲醇中使用催化量的甲醇钠进行脱乙酰化 。然后通过色谱技术纯化粗产物。

工业生产方法

文献中没有详细记录 2-丙炔基-β-D-吡喃葡萄糖苷的工业生产方法。 一般的方法将涉及使用与实验室环境中类似的反应条件进行大规模合成,并针对产率和纯度进行优化。

化学反应分析

反应类型

2-丙炔基-β-D-吡喃葡萄糖苷会发生多种化学反应,包括:

氧化: 丙炔基可以被氧化形成不同的官能团。

还原: 该化合物可以被还原形成相应的烷烃。

取代: 乙酰基可以被其他官能团取代。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用钯碳(Pd/C)进行氢化是一种典型的方法。

取代: 乙酰基可以在碱性条件下使用亲核试剂进行取代。

主要产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,丙炔基的氧化可以生成羧酸或醛,而还原可以生成烷烃。

科学研究应用

2-丙炔基-β-D-吡喃葡萄糖苷在科学研究中具有多种应用:

化学: 用作合成更复杂糖类衍生物的构建单元.

生物学: 研究其潜在的生物活性,包括抑制酶和与蛋白质相互作用。

医药: 研究其潜在的治疗特性,尽管具体的医疗应用仍在研究中。

工业: 用于生产具有潜在抗糖尿病特性的糖苷类分子.

作用机制

2-丙炔基-β-D-吡喃葡萄糖苷的作用机制涉及它与各种分子靶标的相互作用。丙炔基可以参与环加成反应,形成三唑或异恶唑衍生物 。这些反应可以调节生物途径和酶活性,从而产生潜在的治疗效果。

相似化合物的比较

类似化合物

- 烯丙基-四-O-乙酰基-β-D-吡喃葡萄糖苷

- 2,3,4,6-四-O-苄基-D-吡喃半乳糖

- 4-甲氧基苯基-β-D-吡喃葡萄糖苷

- 1,2,3,4-四-O-乙酰基-β-D-吡喃葡萄糖苷

独特性

2-丙炔基-β-D-吡喃葡萄糖苷的独特性在于丙炔基的存在,它允许进行特定的化学反应,例如环加成反应。这使得它成为合成有机化学和各种研究应用中一种有价值的化合物 .

生物活性

2-Propynyl beta-D-glucopyranoside, a glycoside compound, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, therapeutic applications, and underlying mechanisms, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its glucopyranoside structure, which comprises a propynyl group attached to a beta-D-glucopyranoside moiety. This structural configuration is crucial for its biological interactions and activities.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cell models. For instance, a study found that treatment with this compound decreased the levels of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

2. Antioxidant Activity

The compound has shown promising antioxidant effects, which are vital in combating oxidative stress-related diseases. In cellular assays, this compound was found to scavenge free radicals effectively, thus protecting cells from oxidative damage .

3. Immunomodulatory Effects

This compound has been implicated in modulating immune responses. It enhances the proliferation of lymphocytes and increases the production of immunoglobulins, suggesting potential applications in immunotherapy .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of NF-kB Pathway : The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a pivotal role in inflammation and immune response regulation .

- Scavenging Reactive Oxygen Species (ROS) : By neutralizing ROS, it mitigates oxidative stress and protects cellular integrity .

Case Study 1: Inflammatory Disease Models

In a recent study involving murine models of chronic inflammation, administration of this compound resulted in a marked reduction in inflammatory markers and improved histological outcomes compared to control groups. The study concluded that this compound could serve as a therapeutic agent for inflammatory diseases .

Case Study 2: Cancer Research

Another investigation assessed the effects of this compound on cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis in various cancer types, including breast and colon cancer cells. This suggests potential applications in cancer therapy .

Data Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | NF-kB inhibition | |

| Antioxidant | ROS scavenging | |

| Immunomodulatory | Lymphocyte proliferation | |

| Cancer cell apoptosis | Induction of apoptosis |

属性

IUPAC Name |

2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKUDOWHGLWCBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。